An In-depth Technical Guide to N-Tetradecyl-beta-alanine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-Tetradecyl-beta-alanine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tetradecyl-beta-alanine, also known by its IUPAC name 3-(tetradecylamino)propanoic acid, is an amphiphilic molecule belonging to the class of N-alkyl-beta-amino acids. Its structure comprises a hydrophilic β-amino acid head group and a long hydrophobic tetradecyl (C14) alkyl chain. This unique architecture imparts surfactant-like properties to the molecule, making it a subject of interest in various scientific and industrial fields, including cosmetics, drug delivery, and materials science. This technical guide provides a comprehensive overview of N-Tetradecyl-beta-alanine, focusing on its chemical structure, synthesis, physicochemical properties, and potential applications, with a particular emphasis on the scientific principles underpinning its behavior and utility.
Chemical Identity and Structure
N-Tetradecyl-beta-alanine is a derivative of the naturally occurring amino acid beta-alanine, where the amino group is substituted with a fourteen-carbon alkyl chain. This structural modification dramatically alters the molecule's physical and chemical properties, transforming it from a simple hydrophilic amino acid into a surface-active agent.
Chemical Structure
The chemical structure of N-Tetradecyl-beta-alanine is characterized by a polar head group containing a secondary amine and a carboxylic acid, and a nonpolar hydrocarbon tail.
Caption: Chemical structure of N-Tetradecyl-beta-alanine.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(tetradecylamino)propanoic acid |
| CAS Number | 14960-08-8[1] |
| Molecular Formula | C₁₇H₃₅NO₂[1] |
| Molecular Weight | 285.47 g/mol [1] |
| SMILES | CCCCCCCCCCCCCCNCCC(=O)O |
| InChI | InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20/h18H,2-16H2,1H3,(H,19,20) |
Synthesis of N-Tetradecyl-beta-alanine
The synthesis of N-Tetradecyl-beta-alanine can be achieved through several synthetic routes. A common and efficient method is the Michael addition of a primary amine (tetradecylamine) to an acrylic acid derivative. This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The choice of the acrylic acid derivative and reaction conditions can be optimized to achieve high yields and purity.
Synthetic Pathway: Michael Addition
The underlying principle of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tetradecylamine onto the electron-deficient β-carbon of the acrylic acid derivative. This is followed by protonation of the resulting enolate to yield the final product.
Caption: Synthetic workflow for N-Tetradecyl-beta-alanine via Michael addition.
Experimental Protocol (Adapted from similar N-alkylation reactions)
This protocol is a generalized procedure based on the synthesis of similar N-alkylated beta-alanines and should be optimized for N-Tetradecyl-beta-alanine in a laboratory setting.
Materials:
-
Tetradecylamine
-
Acrylic acid (or methyl acrylate)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetradecylamine (1.0 equivalent) in methanol.
-
Addition of Reactant: Slowly add acrylic acid (1.0-1.2 equivalents) to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary. If using methyl acrylate, the reaction may require heating under reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
To isolate the product, the pH of the aqueous solution is adjusted to the isoelectric point of N-Tetradecyl-beta-alanine, at which it will have minimum solubility and precipitate out. The exact pH will need to be determined experimentally but is expected to be near neutral. Alternatively, extraction procedures can be employed.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) or by column chromatography on silica gel.
-
Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality in Experimental Choices:
-
Solvent: Methanol is often chosen as it can dissolve both the amine and the acrylic acid derivative.
-
Stoichiometry: A slight excess of the acrylate may be used to ensure complete conversion of the more valuable fatty amine.
-
Purification: The choice of purification method depends on the physical state and purity of the crude product. Recrystallization is effective for crystalline solids, while chromatography is used for oils or for separating closely related impurities.
Physicochemical Properties
| Property | Value/Description | Source/Comment |
| Appearance | Expected to be a white to off-white waxy solid at room temperature. | Based on similar long-chain fatty acid derivatives. |
| Melting Point | A reported melting point for a 1:1 compound with 2,2'-iminodiethanol is 60-70 °C. The pure compound's melting point may differ. | [2] |
| Solubility | Generally soluble in alcohols and other organic solvents. Its solubility in water is expected to be low, but it will form micelles above its critical micelle concentration (CMC). The salt form (e.g., with NaOH or HCl) would exhibit higher water solubility. | [2] |
| pKa | Expected to have two pKa values: one for the carboxylic acid group (around 3-4) and one for the secondary amine (around 10-11). | Inferred from beta-alanine and secondary amines. |
| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature, but expected to be in the millimolar range, typical for single-chain ionic surfactants with a C14 tail. |
Analytical Characterization
To ensure the identity and purity of synthesized N-Tetradecyl-beta-alanine, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the protons of the tetradecyl chain (a large signal in the aliphatic region), as well as distinct signals for the protons on the carbons adjacent to the nitrogen and the carboxylic acid group.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the presence of the C14 chain and the beta-alanine backbone.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-H bonds present in the molecule.
-
Elemental Analysis: Can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which should match the calculated values for the molecular formula C₁₇H₃₅NO₂.
Applications and Areas of Research
The amphiphilic nature of N-Tetradecyl-beta-alanine makes it a versatile molecule with potential applications in various fields.
-
Surfactants and Emulsifiers: Its ability to lower surface tension makes it a candidate for use in detergents, emulsifiers, and foaming agents in cosmetic and personal care products. Amino acid-based surfactants are often favored due to their mildness and biocompatibility.[3]
-
Drug Delivery: The formation of micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. The zwitterionic nature of the headgroup can also be advantageous in biological systems.
-
Biomaterials: N-alkylated amino acids can serve as monomers for the synthesis of novel biodegradable polymers and hydrogels with potential applications in tissue engineering and controlled release systems.[4][5][6]
-
Corrosion Inhibition: The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, a property common to many surfactants.
Safety and Handling
Specific toxicological data for N-Tetradecyl-beta-alanine is not extensively documented. However, amino acid-based surfactants are generally considered to have low toxicity and are often biodegradable.[3]
-
General Handling: As with any chemical, N-Tetradecyl-beta-alanine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Toxicity of Related Compounds: Studies on other N-acyl amino acid surfactants have shown them to be less toxic than traditional sulfate-based surfactants.[2] The toxicity can be influenced by the length of the alkyl chain and the nature of the amino acid headgroup.
-
First Aid Measures:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air.
-
It is crucial to consult the Safety Data Sheet (SDS) for specific handling and safety information. A generic SDS for N-tetradecyl-β-alanine suggests it is for industrial and scientific research use.[7]
Conclusion
N-Tetradecyl-beta-alanine is a fascinating amphiphilic molecule with a range of potential applications stemming from its unique chemical structure. While detailed experimental data on the pure compound is somewhat limited in publicly accessible literature, its synthesis via Michael addition is a well-established and robust method. Its properties as a surfactant, coupled with the biocompatibility associated with its amino acid headgroup, make it a promising candidate for further research and development in pharmaceuticals, cosmetics, and materials science. As with any specialty chemical, further investigation into its specific physicochemical properties and toxicological profile is warranted to fully realize its potential.
References
-
N-tetradecyl-beta-alanine, compound with 2,2'-iminodiethanol (1:1) - ChemBK. (2024). Retrieved from [Link]
- Perinelli, D. R., et al. (2015). Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids. International Journal of Pharmaceutics, 495(1), 473-481.
- Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023). RSC Advances, 13(40), 28205-28216.
- Infante, M. R., et al. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583-592.
-
beta-Alanine, N-capryloyl-, tetradecyl ester | C25H49NO3 | CID 91714462 - PubChem. (n.d.). Retrieved from [Link]
-
Amino acid-based surfactants - Comptes Rendus de l'Académie des Sciences. (2004). Retrieved from [Link]
- Nanda, A. K., & Santra, S. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 4057-4066.
-
GHS 11 (Rev.11) SDS Word 下载CAS: 14960-08-8 Name: N-tetradecyl-β-alanine - XiXisys. (n.d.). Retrieved from [Link]
-
Selective N -Alkylation of β -Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (2011). Retrieved from [Link]
-
beta-Alanine, N-dodecyl- | C15H31NO2 | CID 15099 - PubChem. (n.d.). Retrieved from [Link]
-
Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed. (2011). Retrieved from [Link]
-
Synthesis of N-Alkyl Amino Acids - Monash University. (n.d.). Retrieved from [Link]
-
.beta.-Alanine, N-tetradecyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (2008). Retrieved from [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. (2018). Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Toxicological profiles and surface properties at physiological pH of N-decanoyl amino acids [iris.unimore.it]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14960-08-8 Name: N-tetradecyl-β-alanine [xixisys.com]
